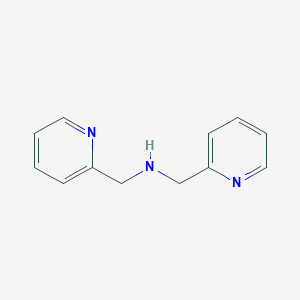

2,2'-Dipicolylamine

Descripción general

Descripción

2,2'-Dipicolylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Bis(pyridin-2-ylmethyl)amine, also known as 2,2’-Dipicolylamine or Bis(2-pyridylmethyl)amine, is a tridentate ligand that shows high selectivity for Zn^2+ ions . It is used to detect Zn^2+ with low concentration in biological and environmental samples .

Mode of Action

Bis(pyridin-2-ylmethyl)amine can be used as a reactant to synthesize di(2-pyridylmethylamino)alkanoic esters using ω-iodoaliphatic carboxylic esters in the presence of triethylamine . It can also be used as a ligand to synthesize iron complexes by treating with iron trichloride . These iron complexes can be used to catalyze the direct hydroxylation of benzene to phenol .

Biochemical Pathways

It is known that the compound can interact with zn^2+ ions and iron complexes, which play important roles in various biological processes .

Pharmacokinetics

It is known that the compound is partially miscible in water , which may influence its bioavailability and distribution in the body.

Result of Action

The result of Bis(pyridin-2-ylmethyl)amine’s action depends on its application. For instance, when used as a reactant in the synthesis of di(2-pyridylmethylamino)alkanoic esters, it contributes to the formation of these esters . When used as a ligand in the synthesis of iron complexes, it enables the catalysis of the direct hydroxylation of benzene to phenol .

Action Environment

The action of Bis(pyridin-2-ylmethyl)amine can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability . Additionally, the presence of other ions or compounds, such as Zn^2+ ions or iron complexes, can influence its mode of action .

Análisis Bioquímico

Biochemical Properties

Bis(pyridin-2-ylmethyl)amine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of platinum complexes, which have potential anticancer properties . The compound’s ability to form stable complexes with metal ions allows it to interact with various biomolecules in unique ways .

Cellular Effects

The effects of Bis(pyridin-2-ylmethyl)amine on cells are largely dependent on the specific metal complex it forms. For example, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown cytotoxic activities against human breast cancer cells (MCF-7), indicating potential for use in cancer treatment .

Molecular Mechanism

The molecular mechanism of Bis(pyridin-2-ylmethyl)amine is largely dependent on the specific metal complex it forms. For instance, in platinum complexes, Bis(pyridin-2-ylmethyl)amine acts as a ligand, binding to the platinum ion and allowing the complex to interact with biomolecules in unique ways . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Bis(pyridin-2-ylmethyl)amine over time in laboratory settings can vary depending on the specific conditions and the metal complex it forms. For instance, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown stability over time, making them potential candidates for long-term studies .

Dosage Effects in Animal Models

The effects of Bis(pyridin-2-ylmethyl)amine in animal models can vary depending on the dosage and the specific metal complex it forms. Specific studies detailing the dosage effects of Bis(pyridin-2-ylmethyl)amine in animal models are currently limited .

Metabolic Pathways

Given its ability to form stable complexes with metal ions, it is possible that it could interact with various enzymes and cofactors within these pathways .

Transport and Distribution

Given its ability to form stable complexes with metal ions, it is possible that it could be transported and distributed in a manner similar to these ions .

Subcellular Localization

Given its ability to form stable complexes with metal ions, it is possible that it could localize to areas of the cell where these ions are typically found .

Actividad Biológica

2,2'-Dipicolylamine (DPA) is a bidentate ligand known for its coordination chemistry and biological significance. Its unique structure, consisting of two pyridine rings connected by an amine group, enables it to form stable complexes with various metal ions. This article explores the biological activities associated with DPA and its metal complexes, focusing on their therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound exhibits significant lipophilicity due to its aromatic nature, which enhances its ability to permeate biological membranes. The ligand's redox properties and ability to coordinate with transition metals make it a subject of interest in medicinal chemistry.

Biological Activity Overview

DPA and its metal complexes have been studied for various biological activities, including:

- Antioxidant Activity : DPA complexes have shown potential in scavenging free radicals and inhibiting lipid peroxidation.

- Anticancer Properties : Certain DPA metal complexes exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : DPA derivatives have been tested for their effectiveness against bacterial strains.

Antioxidant Activity

Research has demonstrated that DPA metal complexes possess significant antioxidant properties. For instance, a study synthesized Zn, Mn, Fe, Co, and Ni complexes with DPA derivatives containing an antioxidant moiety. The antioxidant activity was assessed using DPPH radical scavenging assays and lipoxygenase inhibition tests. The results indicated that the presence of the phenolic fragment in these complexes plays a crucial role in their antioxidant efficacy .

Table 1: Antioxidant Activity of DPA Metal Complexes

| Metal Complex | DPPH Scavenging Activity (%) | Lipoxygenase Inhibition (%) |

|---|---|---|

| Zn-DPA | 85 | 70 |

| Mn-DPA | 78 | 65 |

| Fe-DPA | 90 | 75 |

| Co-DPA | 80 | 60 |

| Ni-DPA | 76 | 62 |

Anticancer Properties

DPA has been explored as a potential anticancer agent through its metal complexes. A notable study involved the synthesis of a piperidinyl appended dipicolylamine ligand and its rhenium tricarbonyl complex. These compounds were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line using the Sulforhodamine B assay. The results indicated that these complexes demonstrated significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Piperidinyl Appended DPA Complex

- Objective : To evaluate the anticancer potential of a novel rhenium tricarbonyl complex.

- Methodology : MCF-7 cells were treated with varying concentrations of the complex over different time periods (24h, 48h, and 72h).

- Findings : The complex exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

DPA derivatives have also shown promise as antimicrobial agents. A study reported that copper(II) complexes of DPA exhibited enhanced antibacterial activity against Escherichia coli compared to other formulations. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon interaction with bacterial cells, leading to increased oxidative stress and cell death .

Table 2: Antimicrobial Efficacy of DPA Complexes

| Complex | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Cu-DPA | 50 µg/mL | E. coli |

| Zn-DPA | 100 µg/mL | Staphylococcus aureus |

| Ni-DPA | 75 µg/mL | Pseudomonas aeruginosa |

The biological activities of DPA and its metal complexes can be attributed to several mechanisms:

- Metal Ion Interaction : The coordination of metal ions enhances the reactivity of DPA complexes, facilitating interactions with biological macromolecules.

- Electron Transfer Reactions : The ability to undergo redox reactions allows these complexes to participate in scavenging free radicals.

- Cell Membrane Permeability : The lipophilic nature of DPA aids in cellular uptake, enhancing bioavailability.

Aplicaciones Científicas De Investigación

Coordination Chemistry

DPA serves as a tridentate ligand that can coordinate with various metal ions, forming stable complexes. These complexes are utilized in several applications:

- Metal Complexes : DPA forms complexes with metals like zinc, manganese, iron, cobalt, and nickel. These metal-DPA complexes exhibit unique properties such as fluorescence and redox activity, making them suitable for therapeutic and diagnostic applications in biomedicine .

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Zn | [ZnCl2L] | Fluorescent, antioxidant properties |

| Mn | [MnCl2L] | Antioxidant activity in biological systems |

| Cu | Cu-DPA | Enhanced antibacterial action against E. coli |

Biomedical Applications

DPA and its metal complexes have shown promise in biomedical fields:

- Anticancer Activity : Studies indicate that DPA can induce cytotoxicity in cancer cells through apoptosis mechanisms. For example, research on di(2-picolyl)amine (DPA) demonstrated its ability to induce apoptosis in HEK293 kidney cells by activating caspases and increasing oxidative stress .

- Antibacterial Properties : DPA-modified silica nanoparticles have been developed for their selective targeting of bacterial cells. The Cu-DPA-HCC fluorescent silica nanoparticles showed rapid accumulation with Staphylococcus aureus, indicating potential for use in bacterial detection and treatment .

Sensing Applications

DPA derivatives have been designed for sensing various anions and biomolecules:

- Phosphate Sensing : Functionalized 6,6'-diamido-2,2'-dipicolylamines (DA-DPAs) have been synthesized for selective detection of phosphate anions. These ligands demonstrated strong binding affinity for pyrophosphate (PPi), outperforming other common ligands like ATP .

| Ligand Type | Target Anion | Binding Affinity |

|---|---|---|

| DA-DPA | PPi | 3.4 nM |

| DPA-Zn | ATP | 40.2 times weaker than PPi |

Material Science Applications

DPA is also employed in the development of advanced materials:

- Fluorescent Probes : Due to its conjugated structure, DPA is utilized as a fluorescent probe in various applications including environmental monitoring and biological imaging . The delocalization of excited electrons within the DPA structure enhances its fluorescence properties.

- Nanoparticle Coatings : DPA can be used to modify the surfaces of nanoparticles to enhance their selectivity for specific ions or molecules. For instance, dipicolylamine-modified nanoparticles have exhibited selective binding capabilities towards lead ions and triphosphate anions .

Case Studies

- Anticancer Studies : A study investigated the effects of DPA on HEK293 cells, revealing an IC50 value of 1,079 µM and highlighting its potential as an anticancer agent through apoptosis induction via oxidative stress mechanisms .

- Bacterial Detection : Research demonstrated that Cu-DPA-HCC nanoparticles could detect bacteria within minutes due to their high affinity for bacterial membranes, showcasing their potential for rapid diagnostics in clinical settings .

- Phosphate Detection : The synthesis of DA-DPAs led to the development of probes capable of detecting low concentrations of pyrophosphate in buffered solutions, illustrating their utility in biochemical assays .

Propiedades

IUPAC Name |

1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQYLBVMZGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061767 | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2'-Dipicolylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1539-42-0 | |

| Record name | Bis(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine, N-(2-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-pyridylmethyl)pyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPICOLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P978WAD4KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2'-Dipicolylamine interact with metal ions?

A1: this compound acts as a tridentate ligand, coordinating with metal ions like Zn(II), Cu(II), and Re(I) through its three nitrogen atoms. This forms stable complexes with varying geometries depending on the metal ion and other ligands present. [, , , , , , , ]

Q2: What is the significance of this compound's affinity for phosphates in biological systems?

A2: this compound-metal complexes, particularly with Zn(II), exhibit a high affinity for phosphates. This property enables them to target phosphatidylserine (PS) exposed on the outer leaflet of apoptotic and necrotic cell membranes. [, , , ] This selective targeting makes them valuable tools for imaging cell death and potentially for targeted drug delivery.

Q3: Can this compound facilitate cell membrane penetration?

A3: Yes, studies have shown that conjugating octaarginine, a cell-penetrating peptide, to this compound (DPA-R8) significantly enhances its membrane permeation in the presence of metal ions, particularly Ni(II). [] This is attributed to DPA's interaction with phospholipids, facilitating direct membrane penetration without relying on endocytosis.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Common techniques include: * NMR spectroscopy: Confirms structure, elucidates coordination modes, and studies solution behavior. [, , , ] * IR spectroscopy: Identifies functional groups and coordination bonds. [, ]* Mass spectrometry: Determines molecular weight and analyzes fragmentation patterns. [, ]* X-ray crystallography: Provides detailed three-dimensional structures of crystalline complexes. [, , , , , ]* UV-Vis and fluorescence spectroscopy: Characterize optical properties and investigate sensing mechanisms. [, , , , , , ]

Q6: How is this compound used in catalysis?

A6: this compound ligands, when complexed with metals like chromium, can act as catalysts for olefin oligomerization reactions, particularly ethylene trimerization and tetramerization. [] The selectivity towards specific products is influenced by factors like the metal's oxidation state, ligand structure, and reaction conditions.

Q7: How is computational chemistry employed in this compound research?

A7: Computational methods, like Density Functional Theory (DFT), are used to investigate various aspects, including:* Mechanism elucidation: Understanding the catalytic cycle of ethylene trimerization/tetramerization by Cr-DPA complexes. []* Structure-activity relationships: Predicting the binding affinities of DPA derivatives with metal ions and biomolecules.* Molecular dynamics simulations: Studying the interaction of DPA-conjugates with cell membranes and their penetration mechanisms. []

Q8: How do modifications to the this compound structure affect its metal binding properties?

A8: Even subtle modifications can impact metal binding. For example, replacing a 2-picolyl group in this compound with a 4-picolyl group can significantly alter the Zn(II) affinity and improve the fluorescence turn-on of Zn(II)-selective sensors. []

Q9: How can this compound be functionalized for conjugation to biomolecules?

A9: Various functional groups can be introduced into the DPA scaffold for bioconjugation, including:

- Alkene or alkyne groups: For click chemistry reactions with azide-modified biomolecules. [, ]

- Isothiocyanate groups: For reacting with amine groups on peptides and proteins. []

- Amide bonds: For linking DPA to various molecules like fluorescent dyes. [, , ]

Q10: What formulation strategies can be used to improve the stability and bioavailability of this compound-based compounds?

A10: Strategies include:

- Conjugation to macromolecules: Like albumin, to increase circulation time and improve pharmacokinetic properties. []

- Formation of micelles: Using amphiphilic DPA derivatives to encapsulate and deliver therapeutic agents. []

Q11: What research infrastructure and resources are important for advancing this compound research?

A11: Key resources include:

Q12: What are some historical milestones in this compound research?

A12: Milestones include:

- Development of fluorescent sensors: Utilizing DPA's metal binding properties for biological imaging. [, , , ]

- Exploration of catalytic applications: Expanding its use in organic synthesis and material science. []

- Development of bioconjugation strategies: Enabling the creation of targeted probes and therapeutics. [, , ]

Q13: What are some examples of cross-disciplinary research involving this compound?

A13: Examples include:

- Chemistry and biology: Designing DPA-based probes for imaging cell death and tracking biological processes. [, , , ]

- Chemistry and materials science: Developing DPA-metal complexes for catalytic applications and material design. []

- Chemistry and medicine: Exploring the potential of DPA conjugates as targeted therapeutics and drug delivery vehicles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.